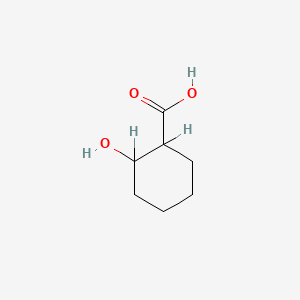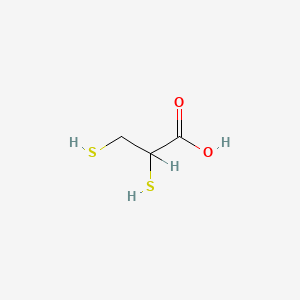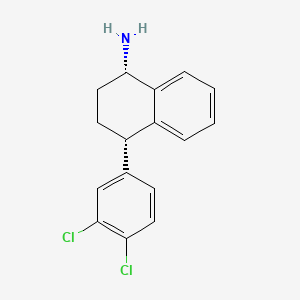
Phenazinmethosulfat
Übersicht
Beschreibung
5-methylphenazinium methyl sulfate is an azaheterocycle sulfate salt and a member of phenazines.
Used as an electron carrier in place of the flavine enzyme of Warburg in the hexosemonophosphate system and also in the preparation of SUCCINIC DEHYDROGENASE.
Wissenschaftliche Forschungsanwendungen
Apoptotische Elimination von malignen Zellen
Phenazinmethosulfat (PMS) wurde auf sein Potenzial zur apoptotischen Elimination von Krebszellen untersucht, insbesondere von malignen Melanomzellen. Es induziert tödlichen oxidativen und mitochondriotoxischen Stress, der zum Zelltod führt {svg_1}. Die Fähigkeit von PMS, Superoxidradikale zu erzeugen und Glutathion zu erschöpfen, ist in diesem Prozess entscheidend und macht es zu einem Kandidaten für chemotherapeutische Anwendungen.
Elektronenübertragungsreaktant in biochemischen Assays
PMS wird in biochemischen Assays häufig als Elektronenübertragungsreaktant verwendet. Es koppelt die NAD(P)H-Generierung an die Reduktion von Tetrazoliumsalzen, was ein grundlegender Prozess in Zellviabilitätsassays ist {svg_2}.
Redoxzyklisierung und Superoxidgenerierung
Die Verbindung ist zur Redoxzyklisierung fähig, die zur Erzeugung von Superoxidradikalen verwendet wird. Diese Eigenschaft wird in Studien genutzt, die die Erzeugung von reaktiven Sauerstoffspezies und ihre Auswirkungen auf Zellen untersuchen {svg_3}.
Mitochondriotoxizitätsstudien
PMS kann Mitochondriotoxizität induzieren, was durch ein vermindertes Transmembranpotential und eine verringerte Sauerstoffverbrauchsrate belegt wird. Dies macht es wertvoll für die Forschung zu Mitochondrienfunktion und -dysfunktion und liefert Einblicke in Krankheiten, die mit Mitochondrienschäden zusammenhängen {svg_4}.
Bakterielles Verhalten und ökologische Fitness
Bei Bakterien spielen PMS-verwandte Verbindungen eine Rolle beim Elektronentransport, der Modifizierung des zellulären Redoxzustands und der Regulierung der Genexpression. Diese Funktionen beeinflussen das bakterielle Verhalten in der Umwelt und sind in biotechnologischen Prozessen von Bedeutung {svg_5}.
Antibiotische Eigenschaften und Virulenz bei Bakterien
Phenazine, darunter PMS, weisen ein breites Spektrum an antibiotischen Eigenschaften auf und sind an der Virulenz bestimmter Bakterien beteiligt. Dies macht sie zu einem interessanten Forschungsobjekt bei der Entwicklung neuer antibakterieller Strategien {svg_6}.
Enzymassays und Redoxpufferung
PMS wird in Enzymassays als Elektronenübertragungskatalysator und als Redoxpuffer in potentiometrischen Titrationen von proteingebundenen Oxidations-Reduktions-Kofaktoren verwendet {svg_7}.
Photosynthetische Experimente
In der Photosyntheseforschung wird die reduzierte Form von PMS als Elektronendonor verwendet. Diese Anwendung ist entscheidend für das Verständnis der Elektronentransferprozesse in der Photosynthese {svg_8}.
Wirkmechanismus
Target of Action
Phenazine Methosulfate (PMS) primarily targets the electron transfer process in biochemical reactions . It acts as an electron acceptor and is reduced non-enzymatically by nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH) .
Mode of Action
PMS interacts with its targets (NADH and NADPH) through redox reactions . Under anaerobic conditions, NADH reduces PMS to 5,10-dihydro-5-methylphenazine . When oxygen is present, it reacts with 5,10-dihydro-5-methylphenazine to form PMS .
Biochemical Pathways
PMS affects the electron transfer pathways in biochemical reactions . It serves as an electron carrier between enzymes and oxygen, cytochrome c, indophenols, or tetrazolium salts . It is also used in the study of photophosphorylation, redox reactions involving the mitochondrial electron transport chain, and other biological systems .
Pharmacokinetics
It is known that pms is soluble in water , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of PMS.
Result of Action
The molecular and cellular effects of PMS’s action are primarily related to its role in electron transfer . By accepting and donating electrons, PMS facilitates various biochemical reactions.
Action Environment
The action of PMS can be influenced by environmental factors. For instance, PMS is photosensitive , meaning its activity can be affected by light exposure. It is also sensitive to oxygen, as oxygen can oxidize the reduced form of PMS . Therefore, the action, efficacy, and stability of PMS can vary depending on the environmental conditions, including light and oxygen levels .
Biochemische Analyse
Biochemical Properties
Phenazine methosulfate acts as an electron acceptor and carrier in enzyme systems. It is reduced non-enzymatically by nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH). The oxidized form of phenazine methosulfate is yellow, while the reduced form is colorless . It interacts with enzymes such as succinic dehydrogenase and cytochrome c, facilitating electron transfer in the mitochondrial electron transport chain . Phenazine methosulfate is also used in assays as an electron carrier between enzymes and oxygen, cytochrome c, indophenols, or tetrazolium salts .
Cellular Effects
Phenazine methosulfate has significant effects on various types of cells and cellular processes. It influences cell function by modifying cellular redox states and acting as a cell signal that regulates patterns of gene expression . In cancer cells, phenazine methosulfate induces oxidative stress and mitochondrial toxicity, leading to apoptotic cell death . It also affects cellular metabolism by inhibiting oxidative phosphorylation and altering the activity of mitochondrial enzymes .
Molecular Mechanism
At the molecular level, phenazine methosulfate exerts its effects through redox cycling. It serves as an electron acceptor, being reduced by NADH and NADPH, and subsequently transfers electrons to oxygen, generating reactive oxygen species (ROS) . This redox cycling leads to oxidative stress, which can result in the activation of stress response pathways and changes in gene expression . Phenazine methosulfate also interacts with cytochrome c and other components of the electron transport chain, influencing mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenazine methosulfate can change over time due to its stability and degradation. Solutions of phenazine methosulfate are stable when frozen and protected from light, but they can decompose when exposed to light, forming products such as pyocyanine . The stability of phenazine methosulfate solutions can be enhanced by the presence of polyvalent cations . Long-term exposure to phenazine methosulfate can lead to sustained oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of phenazine methosulfate vary with different dosages in animal models. At low doses, it can act as an electron carrier and facilitate normal cellular processes. At high doses, phenazine methosulfate can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and cell death . Threshold effects have been observed, where low concentrations may have minimal impact, while higher concentrations lead to significant cellular damage .
Metabolic Pathways
Phenazine methosulfate is involved in metabolic pathways related to electron transfer and redox reactions. It interacts with enzymes such as NADH dehydrogenase and succinic dehydrogenase, playing a role in the mitochondrial electron transport chain . Phenazine methosulfate can also influence metabolic flux by altering the levels of metabolites involved in oxidative phosphorylation and cellular respiration .
Transport and Distribution
Within cells, phenazine methosulfate is transported and distributed through interactions with various transporters and binding proteins. It can localize to mitochondria, where it participates in electron transfer reactions . The distribution of phenazine methosulfate within tissues can be influenced by its interactions with cellular membranes and transport proteins .
Subcellular Localization
Phenazine methosulfate is primarily localized in the mitochondria, where it exerts its effects on mitochondrial function and oxidative phosphorylation . It can also interact with other subcellular compartments, such as the cytosol and plasma membrane, depending on the specific cellular context . The subcellular localization of phenazine methosulfate is influenced by its redox state and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
5-methylphenazin-5-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2.CH4O4S/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;1-5-6(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGJTUSBYWCRBK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059783 | |
| Record name | Phenazinium, 5-methyl-, methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to brown solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Methylphenazonium methosulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
299-11-6 | |
| Record name | Phenazine methosulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylphenazonium methosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenazine methosulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenazinium, 5-methyl-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenazinium, 5-methyl-, methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylphenazinium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLPHENAZONIUM METHOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3GYQ3401Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phenazine methosulfate (PMS) primarily acts as an artificial electron carrier in biological redox systems. It interacts with a variety of enzymes, particularly NAD(P)-dependent dehydrogenases, by accepting electrons from the reduced coenzyme NAD(P)H. [, , ] This electron transfer allows the reaction to proceed in the absence of natural electron acceptors like cytochromes. The reduced PMS can then transfer electrons to various artificial electron acceptors like tetrazolium salts, leading to their reduction and often a color change used for detection in assays. [, , ] This property makes PMS a valuable tool in studying dehydrogenase activity and related metabolic pathways. [, , , ]
ANone: Phenazine Methosulfate has the following characteristics:
- Spectroscopic Data: While specific spectroscopic data isn't extensively detailed in the provided research, PMS is known for its characteristic deep red color upon reduction, which is often utilized in spectrophotometric assays. [, ]
- Light Sensitivity: PMS is sensitive to light and should be stored and handled in the dark to prevent degradation. []
- pH Sensitivity: The optimal pH for PMS activity can vary depending on the specific enzyme system and reaction conditions being studied. [, ]
- Oxygen Interference: Oxygen can interfere with tetrazolium salt reduction in assays using PMS, highlighting the importance of controlling oxygen levels for accurate results. []
ANone: PMS is not a catalyst itself but facilitates enzymatic reactions as an artificial electron carrier. Its applications stem from this property:
- Enzyme Assays: PMS is extensively used in spectrophotometric assays for NAD(P)-dependent dehydrogenases. [, , ] By accepting electrons from NAD(P)H and transferring them to a detectable acceptor like a tetrazolium salt, PMS enables the quantification of enzyme activity. [, ]
- Histochemical Staining: PMS is employed in histochemical staining to visualize the activity and localization of dehydrogenases in tissue sections. [, , ] The choice of electron acceptor, often a tetrazolium salt, influences the staining pattern and should be carefully considered. []
ANone: While the provided research focuses on the application of PMS, it doesn't directly investigate structure-activity relationships. Exploring structural analogs of PMS could be beneficial in understanding the features essential for its electron carrier function and potentially discovering compounds with improved properties like enhanced stability or altered redox potential.
ANone: PMS is generally stable when stored properly, but its formulation can impact its performance in assays. Researchers should be aware of potential issues:
ANone: The provided research primarily focuses on the use of PMS as a tool in biochemical and histochemical studies. It doesn't provide information regarding its pharmaceutical properties, safety, environmental impact, or other aspects related to its potential use as a therapeutic agent.
A: PMS has been a valuable tool in biochemistry for several decades. Early research, dating back to the mid-20th century, highlighted its ability to act as an electron carrier in enzymatic reactions. [, ] Over time, PMS has become a mainstay in studying dehydrogenase activity and has found widespread use in various fields, including enzymology, cell biology, and histochemistry. Its role in facilitating the reduction of tetrazolium salts, leading to detectable color changes, has been instrumental in developing numerous assays and staining techniques. [, , ]
ANone: PMS research has benefited from, and contributed to, various disciplines:
- Biochemistry and Enzymology: PMS has been crucial in characterizing the activity, kinetics, and mechanisms of NAD(P)-dependent dehydrogenases. [, , , , , , ]
- Cell Biology: PMS enables studying metabolic pathways and enzyme localization in cells, providing insights into cellular function and response to stimuli. [, , ]
- Histochemistry and Pathology: PMS-based staining techniques are vital for visualizing enzyme activity in tissue sections, aiding in disease diagnosis and understanding tissue organization. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-[[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-2-octadecanoyloxy-propyl] octadecanoate](/img/structure/B1209145.png)


![1-(6-Bromo-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B1209150.png)





![[(2S,3S,4R,5S)-2,3,4,5-Tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] (3R,4'S,6'S,7'R)-6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate](/img/structure/B1209158.png)




